N-Methylcoclaurine

Opioid receptor pharmacology Benzylisoquinoline alkaloid Radioligand binding

N-Methylcoclaurine (CAS 3423-07-2) is the essential branch-point intermediate in BIA biosynthesis, required for metabolic engineering of morphine, noscapine, and sanguinarine. N-Methylation confers 2.4-fold higher κ-opioid receptor affinity vs. coclaurine (Ki=0.9±0.1µM), enabling sub-micromolar binding assays. Inhibits PDI (IC50=3.91µM) and suppresses melanogenesis via tyrosinase-independent mechanism (IC50=6.5µM). Enantiomeric purity is critical: (S)-form feeds (S)-reticuline pathway; (R)-form diverts to glaziovine. Specify enantiomer at inquiry.

Molecular Formula C18H21NO3
Molecular Weight 299.4 g/mol
CAS No. 3423-07-2
Cat. No. B032075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylcoclaurine
CAS3423-07-2
Synonyms(1S)-1,2,3,4-Tetrahydro-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-7-isoquinolinol;  (S)-;  2-Methylcoclaurine;  Coclaurine, N-methyl- (7CI);  (+)-(S)-N-Methylcoclaurine;  (+)-N-Methylcoclaurine;  N-Methylcoclaurine;  S-N-Methylcoclaurine
Molecular FormulaC18H21NO3
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC
InChIInChI=1S/C18H21NO3/c1-19-8-7-13-10-18(22-2)17(21)11-15(13)16(19)9-12-3-5-14(20)6-4-12/h3-6,10-11,16,20-21H,7-9H2,1-2H3/t16-/m0/s1
InChIKeyBOKVLBSSPUTWLV-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylcoclaurine (CAS 3423-07-2) Sourcing Guide for Scientific and Industrial Applications


N-Methylcoclaurine (CAS: 3423-07-2) is a benzylisoquinoline alkaloid (BIA) that functions as a central branch-point intermediate in the biosynthesis of diverse pharmacologically active alkaloids, including morphine, noscapine, and sanguinarine [1]. In the conserved BIA pathway, (S)-coclaurine is converted to (S)-N-methylcoclaurine by coclaurine N-methyltransferase (CNMT), a step that is obligatory for generating the core intermediate (S)-reticuline [1]. The compound exists in both (S)- and (R)-enantiomeric forms, with the (S)-enantiomer being the predominant natural biosynthetic intermediate, and exhibits pKa characteristics indicating strong basicity [2].

Why N-Methylcoclaurine Cannot Be Readily Substituted with In-Class Analogs


Despite the structural similarity of benzylisoquinoline alkaloids (BIAs), the N-methylation of coclaurine introduces a tertiary amine that fundamentally alters both its biosynthetic fate and receptor engagement profile [1]. The presence of the N-methyl group distinguishes N-methylcoclaurine from its secondary amine precursor coclaurine, dictating its role as an obligatory intermediate in the pathway to reticuline and downstream alkaloids [1]. Moreover, the N-methyl modification confers dramatically enhanced binding affinity for the κ-opioid receptor compared to non-methylated analogs—a difference that renders simple in-class substitution inappropriate for studies of opioid receptor pharmacology [2]. Enzymatic handling of N-methylcoclaurine also diverges significantly: a single active-site residue dictates the functional specificity of N-methyltransferases that distinguish between CNMT (which produces N-methylcoclaurine) and RNMT (which acts on reticuline) [1]. Consequently, procurement decisions based solely on BIA structural similarity risk experimental failure, particularly in biosynthetic pathway engineering and receptor pharmacology assays.

Quantitative Differentiation Evidence for N-Methylcoclaurine Relative to Closest Analogs


κ-Opioid Receptor Affinity: N-Methylcoclaurine vs. Coclaurine and O-Methylcoclaurine

In a competitive radioligand binding assay using human opioid receptors, N-methylcoclaurine exhibits a κ-opioid receptor Ki of 0.9 ± 0.1 µM, which is 2.4-fold higher affinity than coclaurine (Ki = 2.2 ± 0.2 µM) and 3.9-fold higher than O-methylcoclaurine (Ki = 3.5 ± 0.3 µM) [1]. A separate study confirmed N-methylcoclaurine κ-opioid Ki as 0.92 ± 0.004 µM versus coclaurine 2.20 ± 0.16 µM, representing a 2.4-fold enhancement .

Opioid receptor pharmacology Benzylisoquinoline alkaloid Radioligand binding

Butyrylcholinesterase Inhibition: N-Methylcoclaurine IC50 Quantification

N-Methylcoclaurine inhibits butyrylcholinesterase (BChE) with an IC50 value of 15.0 ± 1.4 µM . Comparative inhibition data for coclaurine or O-methylcoclaurine against BChE were not identified in the same assay system, representing a class-level inference that N-methylcoclaurine possesses measurable BChE inhibitory activity.

Cholinesterase inhibition Enzyme assay Natural product pharmacology

Protein Disulfide Isomerase (PDI) Inhibition: N-Methylcoclaurine IC50

N-Methylcoclaurine exhibits a concentration-dependent inhibitory effect on protein disulfide isomerase (PDI) with an IC50 of 3.91 µM in an insulin turbidity assay, with molecular docking showing a calculated binding energy of -8.2 kcal/mol [1]. No comparative PDI inhibition data were identified for coclaurine, norcoclaurine, or reticuline in the same study.

Protein disulfide isomerase Hepatocellular carcinoma Antitumor alkaloid

Enantioselective Biosynthetic Divergence: (R)-N-Methylcoclaurine vs. (S)-N-Methylcoclaurine

In sacred lotus (Nelumbo nucifera), CYP80G stereospecifically converts (R)-N-methylcoclaurine to the proaporphine alkaloid glaziovine, while CYP80A stereospecifically converts (R)-N-methylcoclaurine to the bisbenzylisoquinoline alkaloid nelumboferine [1]. (S)-N-methylcoclaurine is instead directed toward the (S)-reticuline pathway via (S)-N-methylcoclaurine 3′-hydroxylase (CYP80B1) [2].

BIA biosynthesis CYP80G CYP80A Proaporphine alkaloids

Melanogenesis Inhibition: (-)-N-Methylcoclaurine IC50 Quantification

(-)-N-Methylcoclaurine inhibits theophylline-stimulated melanogenesis in murine B16 melanoma 4A5 cells with an IC50 of 6.5 µM, without notable cytotoxicity at effective concentrations . Notably, the compound does not exhibit meaningful mushroom tyrosinase inhibitory activity at concentrations up to 100 µM , distinguishing its mechanism from tyrosinase-dependent melanogenesis inhibitors.

Melanogenesis Tyrosinase-independent Skin hyperpigmentation

Optimal Research and Industrial Applications for N-Methylcoclaurine Based on Quantified Evidence


κ-Opioid Receptor Pharmacology: Radioligand Binding and Functional Assays

N-Methylcoclaurine is the preferred BIA ligand for κ-opioid receptor studies requiring sub-micromolar affinity (Ki = 0.9 ± 0.1 µM), offering 2.4-fold higher affinity than coclaurine [1]. This potency differential translates to improved assay sensitivity and reduced compound consumption in competitive radioligand binding assays .

Benzylisoquinoline Alkaloid (BIA) Biosynthetic Pathway Engineering

As the obligatory intermediate between (S)-coclaurine and (S)-reticuline in the conserved BIA central pathway, N-methylcoclaurine is essential for metabolic engineering efforts aimed at producing morphine, noscapine, sanguinarine, and related alkaloids in heterologous hosts [1]. Enantiomeric purity is critical: (R)-N-methylcoclaurine is stereospecifically converted to glaziovine and nelumboferine, whereas (S)-N-methylcoclaurine feeds the (S)-reticuline pathway [2].

Hepatocellular Carcinoma Research: PDI Inhibition and In Vivo Tumor Suppression

N-Methylcoclaurine inhibits protein disulfide isomerase (PDI) with an IC50 of 3.91 µM and demonstrates dose-dependent tumor suppression in H22-bearing ICR mice at 10-40 mg/kg doses [1]. This dual in vitro/in vivo activity profile supports its use as a reference compound in hepatocellular carcinoma studies and PDI-targeted drug discovery programs [1].

Skin Hyperpigmentation Research: Tyrosinase-Independent Melanogenesis Inhibition

(-)-N-Methylcoclaurine inhibits melanogenesis in B16 melanoma cells with an IC50 of 6.5 µM via a tyrosinase-independent mechanism, distinguishing it from classical tyrosinase inhibitors such as kojic acid [1]. This unique mechanism-of-action profile supports its use in research on alternative melanogenesis pathways relevant to hyperpigmentation disorders [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methylcoclaurine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.